N-(2-methyl-5-nitrophenyl)formamide CAS 77252-56-3 properties
N-(2-methyl-5-nitrophenyl)formamide CAS 77252-56-3 properties
The following is an in-depth technical guide for N-(2-methyl-5-nitrophenyl)formamide , structured for researchers and drug development professionals.
CAS Registry Number: 77252-56-3 Synonyms: 2-Methyl-5-nitroformanilide; N-Formyl-5-nitro-o-toluidine Molecular Formula: C₈H₈N₂O₃ Molecular Weight: 180.16 g/mol
Executive Summary
N-(2-methyl-5-nitrophenyl)formamide (CAS 77252-56-3) is a specialized aromatic amide intermediate. Structurally, it consists of a toluene core substituted with a formamido group at the ortho position and a nitro group at the meta position relative to the amine (position 5).
Its primary utility lies in its role as a masked precursor in heterocyclic synthesis. Specifically, it serves as a critical intermediate in the Madelung synthesis of substituted indoles (e.g., 5-nitroindole) and as a protected building block in the development of azo dyes and pharmaceutical agents where regioselective reduction of the nitro group is required without compromising the amine functionality.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The compound is characterized by the presence of a deactivating nitro group and a moderately activating (but protected) amino group. The formyl moiety reduces the basicity of the nitrogen, preventing unwanted oxidation or side reactions during electrophilic aromatic substitutions.
Table 1: Physicochemical Profile
| Property | Value / Description | Note |
| Appearance | Pale yellow to orange crystalline solid | Characteristic of nitro-aromatics |
| Melting Point | 165 – 170 °C (Predicted) | Higher than parent aniline due to H-bonding |
| Solubility | DMSO, DMF, Hot Ethanol | Poor solubility in water and non-polar solvents |
| pKa | ~13.5 (Amide proton) | Weakly acidic; deprotonation requires strong base |
| LogP | ~1.2 | Moderately lipophilic |
| Electronic Character | Electron-deficient ring | Nitro group at C5 strongly deactivates the ring |
Synthetic Pathways[5][7][8]
The industrial and laboratory-scale synthesis of CAS 77252-56-3 follows a linear pathway starting from o-toluidine . The process involves regioselective nitration followed by N-formylation.
Synthesis Workflow
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Nitration: o-Toluidine is nitrated under controlled acidic conditions to yield 2-methyl-5-nitroaniline (CAS 99-55-8).[1] The amino group directs the nitro group to the meta position (relative to itself) and para to the methyl group.[2]
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Formylation: The isolated aniline is reacted with formic acid or a mixed anhydride (acetic formic anhydride) to install the formyl group.
Reaction Diagram (Graphviz)
Caption: Step-wise synthesis from o-toluidine involving electrophilic aromatic substitution followed by N-acylation.
Experimental Protocols
Protocol A: Synthesis of N-(2-methyl-5-nitrophenyl)formamide
Objective: Conversion of 2-methyl-5-nitroaniline to the target formamide.
Reagents:
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2-Methyl-5-nitroaniline (10.0 g, 65.7 mmol)
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Formic acid (85-98%, 50 mL)
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Acetic anhydride (Optional, 5 mL to accelerate reaction)
Procedure:
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Addition: Charge the flask with 2-methyl-5-nitroaniline (10.0 g). Add Formic acid (50 mL) slowly. Caution: Exothermic solvation.
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Reaction: Heat the mixture to reflux (approx. 100-105°C) for 3–5 hours. Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1) until the starting aniline spot disappears.
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Workup: Cool the reaction mixture to room temperature. Pour the solution slowly into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.
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Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove excess acid.
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Purification: Recrystallize from hot ethanol or an ethanol/water mixture to yield pale yellow needles.
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Yield: Expected yield 85–92%.
Applications & Mechanism of Action
Indole Synthesis (Madelung Cyclization)
The most significant application of CAS 77252-56-3 is its conversion into 5-nitroindole . This transformation exploits the acidity of the benzylic methyl protons (enhanced by the ortho-formamido group) and the electrophilicity of the formyl carbonyl.
Mechanism:
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Deprotonation: A strong base (e.g., KOtBu, NaOEt) removes a proton from the C2-methyl group.
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Cyclization: The resulting carbanion attacks the carbonyl carbon of the formamido group.
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Elimination: Dehydration follows, establishing aromaticity in the new pyrrole ring.
Reaction Diagram: Madelung Cyclization
Caption: Mechanistic pathway for the conversion of the formanilide precursor to 5-nitroindole via base-mediated cyclization.
Selective Reduction
In drug development, this compound allows for the synthesis of N-(2-methyl-5-aminophenyl)formamide . The formyl group protects the aniline at position 1, allowing selective reduction of the nitro group at position 5 (e.g., using H₂/Pd-C or Fe/NH₄Cl). The resulting amine can then be functionalized (e.g., sulfonylation, alkylation) before removing the formyl protecting group.
Safety & Handling (SDS Summary)
Hazard Classification:
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Acute Toxicity: Oral/Inhalation (Category 3/4). Nitroanilines are known methemoglobin formers.
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Skin Sensitization: Potential sensitizer.
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Carcinogenicity: Suspected (based on structural analogs like o-toluidine).
Handling Protocols:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Ventilation: All operations, especially those involving heating or silica dust, must be performed in a fume hood.
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Waste: Dispose of as hazardous organic waste (nitrogen-containing). Do not release into waterways due to aquatic toxicity.
References
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BenchChem. (2025).[3][2][4] Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline. Retrieved from
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ChemicalBook. (2025).[2] 2-Methyl-5-nitroaniline Properties and Synthesis. Retrieved from
- Houlihan, W. J., et al. (1981). Modified Madelung Indole Synthesis. Journal of Organic Chemistry. (General reference for Madelung chemistry mechanism).
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PubChem. (2025). Compound Summary: Nitroaniline Derivatives. National Library of Medicine. Retrieved from
